An In-depth Technical Guide to the Structural Properties of 3,5-Dimethylpyridine-4-Carboxylic Acid
An In-depth Technical Guide to the Structural Properties of 3,5-Dimethylpyridine-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
3,5-Dimethylpyridine-4-carboxylic acid, also known as 3,5-dimethylisonicotinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, substituted with both electron-donating methyl groups and an electron-withdrawing carboxylic acid group, imparts a unique combination of physicochemical properties. This guide provides a comprehensive analysis of its structural features, drawing upon established spectroscopic principles and data from closely related analogues to offer insights relevant to its application in research and development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational knowledge to predict and understand its behavior at a molecular level.
Molecular Architecture and Physicochemical Properties
3,5-Dimethylpyridine-4-carboxylic acid possesses a pyridine ring functionalized with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 4 position. This substitution pattern significantly influences the electronic distribution within the aromatic ring and the molecule's overall properties.
IUPAC Nomenclature and Identifiers
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Systematic Name: 3,5-Dimethylpyridine-4-carboxylic acid
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Other Names: 3,5-Dimethylisonicotinic acid, 3,5-Lutidine-4-carboxylic acid
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CAS Number: 544703-96-0[1]
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Molecular Formula: C₈H₉NO₂[1]
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Molecular Weight: 151.16 g/mol [1]
Predicted Physicochemical Data
A summary of key physicochemical properties is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental and biological settings.
| Property | Value | Source |
| Appearance | White crystalline solid | [1] |
| Melting Point | 73-77 °C | [1] |
| Boiling Point | 387.9 °C at 760 mmHg | [1] |
| Density | 1.183 g/cm³ | [1] |
| Flash Point | 188.4 °C | [1] |
| pKa | (Predicted) ~4-5 | General chemical principles |
| LogP | 1.39660 | [1] |
Synthesis and Reactivity
Conceptual Synthetic Workflow
A common route to pyridine carboxylic acids involves the oxidation of the corresponding alkylpyridines.[2] The synthesis of 3,5-dimethylpyridine-4-carboxylic acid could therefore logically proceed from a suitable precursor such as 3,5,4-trimethylpyridine (not a standard commercially available starting material) or through a multi-step synthesis involving the construction of the substituted pyridine ring.
A potential, though not explicitly documented, synthetic pathway could involve the Hantzsch pyridine synthesis or a related condensation reaction to form a dihydropyridine intermediate, followed by oxidation to the aromatic pyridine. Subsequent functional group manipulations could then lead to the desired product.
Caption: Conceptual workflow for the synthesis of 3,5-dimethylpyridine-4-carboxylic acid.
Spectroscopic and Structural Characterization
The structural elucidation of 3,5-dimethylpyridine-4-carboxylic acid relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, we can predict the key features based on the known behavior of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group.
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Aromatic Protons (H-2, H-6): Due to the symmetry of the molecule, the two protons on the pyridine ring are chemically equivalent and should appear as a single sharp singlet. Their chemical shift is anticipated to be in the downfield region, likely around 8.5-8.7 ppm, influenced by the deshielding effect of the aromatic ring and the electron-withdrawing carboxylic acid group.
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Methyl Protons (3-CH₃, 5-CH₃): The two methyl groups are also equivalent and will give rise to a single, more intense singlet. This signal is expected in the upfield region, around 2.3-2.5 ppm.
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Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is typically broad and can appear over a wide range of chemical shifts (often >10 ppm), depending on the solvent and concentration due to hydrogen bonding and exchange.
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
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Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the range of 165-175 ppm.
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Aromatic Carbons: The pyridine ring will show four distinct carbon signals. The quaternary carbons (C-3, C-4, C-5) will have different chemical shifts from the protonated carbons (C-2, C-6). The carbons attached to the methyl groups (C-3, C-5) and the carboxylic acid group (C-4) will be downfield compared to unsubstituted pyridine, while the protonated carbons (C-2, C-6) will also be influenced by the substituent effects.
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Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single signal in the upfield region, typically around 18-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. The exact position can be influenced by hydrogen bonding.
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C=N and C=C Stretches (Pyridine Ring): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
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C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (151.16).
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Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The stability of the pyridine ring would likely lead to fragments retaining the aromatic core.
Crystal Structure and Intermolecular Interactions
While a published crystal structure for 3,5-dimethylpyridine-4-carboxylic acid was not found, its solid-state architecture can be inferred from the behavior of similar pyridine carboxylic acids.
Hydrogen Bonding
The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine nitrogen (a hydrogen bond acceptor) strongly suggests that hydrogen bonding will be the dominant intermolecular interaction in the solid state. It is highly probable that the molecules will form dimers or extended chains through hydrogen bonds between the carboxylic acid groups (O-H···O=C). Additionally, there is the potential for hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule (O-H···N).
Potential for Tautomerism
Pyridine carboxylic acids can exhibit tautomerism, particularly the keto-enol type, where a proton can be transferred between the hydroxyl or carboxyl oxygen atoms.[3] In 3,5-dimethylpyridine-4-carboxylic acid, the proximity of the carboxylic acid to the pyridine ring could potentially lead to zwitterionic forms in certain environments, although the neutral form is expected to be the most stable.
Caption: Potential tautomeric equilibrium of 3,5-dimethylpyridine-4-carboxylic acid.
Applications in Drug Development and Research
Pyridine carboxylic acid scaffolds are prevalent in a wide range of pharmaceuticals.[3] The structural features of 3,5-dimethylpyridine-4-carboxylic acid make it an attractive building block for the synthesis of novel therapeutic agents.
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Scaffold for Bioactive Molecules: The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The carboxylic acid group provides a handle for further chemical modification and can participate in key binding interactions with biological targets.
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Modulation of Physicochemical Properties: The methyl groups can enhance binding to hydrophobic pockets in proteins and can influence the overall lipophilicity of a drug candidate.
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Metal-Organic Frameworks (MOFs): Carboxylic acid-functionalized pyridines are valuable linkers in the construction of MOFs, which have applications in gas storage, catalysis, and drug delivery.[4]
Experimental Protocols (Illustrative)
The following are generalized, illustrative protocols for the characterization techniques discussed. Note: These are not based on specific experimental data for 3,5-dimethylpyridine-4-carboxylic acid and should be adapted based on standard laboratory procedures.
NMR Sample Preparation
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Weigh approximately 5-10 mg of 3,5-dimethylpyridine-4-carboxylic acid.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
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Cap the NMR tube and gently invert to ensure complete dissolution.
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Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.
FT-IR Spectroscopy (ATR)
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
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Collect a background spectrum of the empty ATR crystal.
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Place a small amount of the solid 3,5-dimethylpyridine-4-carboxylic acid onto the crystal.
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Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
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Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
3,5-Dimethylpyridine-4-carboxylic acid is a molecule with a rich structural landscape defined by its aromatic pyridine core and functional group substitutions. While a comprehensive experimental characterization is not widely available, this guide has provided a detailed overview of its expected structural and spectroscopic properties based on established chemical principles and data from analogous compounds. The insights presented herein are intended to support researchers and drug development professionals in their efforts to utilize this versatile compound in the design and synthesis of novel molecules with desired functions. Further experimental investigation into the crystal structure and spectroscopic properties of this specific molecule would be invaluable to the scientific community.
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